Boc-ile-N(och3)CH3
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Overview
Description
It is widely used in the field of medicinal chemistry as a building block for the synthesis of peptides and peptidomimetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-ile-N(och3)CH3 can be synthesized from Boc-L-Isoleucine and N-methoxymethylamine. The reaction typically involves the use of 4-methyl-morpholine and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at -15°C for 1 hour . This method ensures a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-ile-N(och3)CH3 undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and sulfonates, which react under nucleophilic substitution conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Boc-ile-N(och3)CH3 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: this compound is investigated for its potential therapeutic effects and its role in the development of new pharmaceuticals.
Industry: It is used in the production of high-purity chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-ile-N(och3)CH3 involves its role as a protected amino acid. It acts as a precursor in the synthesis of peptides, where the Boc (tert-butoxycarbonyl) group protects the amino group during the reaction. This protection is crucial for selective reactions and prevents unwanted side reactions. The compound’s molecular targets and pathways are primarily related to its role in peptide synthesis and its interactions with other amino acids and reagents.
Comparison with Similar Compounds
Similar Compounds
- Boc-L-Isoleucine N-Methoxy-N-Methyl Amide
- Boc-L-Isoleucine N,O-Dimethylhydroxamide
- N-Alpha-T-Boc-L-Isoleucine N-Methoxy-N-Methyl Amide
Uniqueness
Boc-ile-N(och3)CH3 is unique due to its specific structure, which includes a methoxy and methyl group attached to the nitrogen atom. This unique structure provides distinct reactivity and properties compared to other similar compounds. Its role as a building block in peptide synthesis and its ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-8-9(2)10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGDJNZWRYUFQH-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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